Technical Profile: (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine
Technical Profile: (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists[1]
Optimized Scaffold for Kinase Inhibition and GPCR Ligand Design[1]
Executive Summary
(6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine (Formula: C₈H₁₃N₃O; MW: 167.21 Da) represents a strategic "privileged structure" in medicinal chemistry.[1] As a 4,6-disubstituted pyrimidine, it serves as a critical bioisostere for the adenine core found in ATP, making it a high-value scaffold for developing Type I/II kinase inhibitors and adenosine receptor antagonists.[1]
This guide provides a rigorous analysis of the compound’s physicochemical properties, a validated self-consistent synthetic protocol, and a structural characterization framework. By leveraging the orthogonal electronic effects of the electron-donating dimethylamine and the lipophilic ethoxy group, researchers can fine-tune solubility (logP) and basicity (pKa) to optimize pharmacokinetics.
Structural Analysis & Physicochemical Profile
The pyrimidine core is electron-deficient, but the introduction of strong electron-donating groups (EDGs) at the 4- and 6-positions significantly modulates its reactivity and binding potential.[1]
Physicochemical Data (Predicted & Experimental Consensus)
| Property | Value | Causality / Implications |
| Molecular Formula | C₈H₁₃N₃O | Low molecular weight fragment (<200 Da) ideal for FBDD (Fragment-Based Drug Discovery).[1] |
| Exact Mass | 167.1059 | Monoisotopic mass for HRMS validation. |
| cLogP | ~1.4 - 1.7 | Moderate lipophilicity ensures membrane permeability while maintaining aqueous solubility.[1] |
| pKa (N1/N3) | ~4.5 - 5.2 | The NMe₂ group increases basicity relative to unsubstituted pyrimidine (pKa 1.3), aiding lysosomal trapping or solubility in low pH. |
| TPSA | ~38 Ų | Well below the 140 Ų threshold, predicting high blood-brain barrier (BBB) penetration potential. |
| H-Bond Acceptors | 3 (N1, N3, O) | Critical for hinge-binding interactions in kinase domains. |
| H-Bond Donors | 0 | Lack of donors prevents non-specific binding, increasing selectivity.[1] |
Synthetic Architecture
The synthesis of (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine relies on Nucleophilic Aromatic Substitution (SₙAr) .[1] The 4,6-dichloropyrimidine precursor possesses two equivalent electrophilic sites.[1] The challenge lies in controlling regioselectivity during the first substitution to prevent bis-substitution.[1]
Reaction Logic & Regiocontrol
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Step 1 (Control): Introduction of the ethoxy group first is preferred if a stronger nucleophile (alkoxide) is used at lower temperatures to avoid double substitution. However, amines are often introduced first due to easier handling.
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Step 2 (Completion): Displacement of the remaining chloride by the second nucleophile.
Validated Synthetic Protocol
Step 1: Synthesis of 4-Chloro-6-ethoxypyrimidine
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Setup: Charge a flame-dried 250 mL round-bottom flask with anhydrous ethanol (50 mL).
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Reagent Generation: Add sodium metal (1.0 eq) portion-wise under N₂ to generate sodium ethoxide in situ. Why: In situ generation prevents hydroxide contamination which leads to hydrolysis byproducts.[1]
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Addition: Cool to 0°C. Add a solution of 4,6-dichloropyrimidine (1.0 eq) in ethanol dropwise over 30 mins.
-
Reaction: Stir at 0°C for 2 hours, then warm to RT for 1 hour. Monitor by TLC (Hexane:EtOAc 8:2).
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Workup: Quench with saturated NH₄Cl. Extract with DCM.[3][4] The intermediate is sufficiently pure for the next step.[1]
Step 2: Amination to (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine
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Reaction: Dissolve the 4-chloro-6-ethoxypyrimidine intermediate in THF (0.5 M).
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Nucleophile: Add dimethylamine (2.0 M in THF, 3.0 eq). Why: Excess amine acts as a base to scavenge HCl generated during the substitution.[1]
-
Conditions: Heat to 60°C in a sealed pressure tube for 4–6 hours.
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Purification: Concentrate in vacuo. Partition between water and EtOAc.[1] The organic layer is dried (Na₂SO₄) and concentrated.[3][4] Purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).
Synthetic Pathway Visualization
Caption: Sequential SₙAr pathway utilizing electronic differentiation to achieve asymmetric substitution.
Analytical Characterization
To ensure scientific integrity, the identity of the compound must be validated using NMR and MS. The symmetry of the pyrimidine ring is broken, resulting in distinct signals.
Expected ¹H NMR Profile (CDCl₃, 400 MHz)
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| C2-H | 8.35 | Singlet (s) | 1H | Deshielded aromatic proton between nitrogens.[1] |
| C5-H | 5.85 | Singlet (s) | 1H | Upfield aromatic proton (shielded by EDGs). |
| O-CH₂ | 4.35 | Quartet (q, J=7.0 Hz) | 2H | Characteristic ethoxy methylene. |
| N-CH₃ | 3.10 | Singlet (s) | 6H | Dimethylamine (equivalent methyls). |
| CH₃ | 1.38 | Triplet (t, J=7.0 Hz) | 3H | Ethoxy terminal methyl. |
Mass Spectrometry (LC-MS)
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Ionization: ESI+ (Electrospray Ionization, Positive Mode).
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Parent Ion [M+H]⁺: 168.12 m/z.
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Fragmentation Pattern: Loss of ethyl group (M-28) is common, followed by fragmentation of the pyrimidine ring.
Medicinal Chemistry Applications
Kinase Inhibitor Design (Hinge Binding)
This scaffold is a bioisostere of the adenine ring. The N1 and N3 nitrogens can serve as hydrogen bond acceptors for the backbone NH groups of the kinase hinge region (e.g., Val, Ala residues).
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C4-NMe₂: Projects into the solvent-exposed region or ribose pocket.[1]
-
C6-OEt: Can fill the hydrophobic Selectivity Pocket (Gatekeeper residue interaction).
Interaction Map
Caption: Pharmacophore mapping showing critical binding vectors for kinase domain interactions.
Handling & Safety
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Hazard Classification: Irritant (Skin/Eye). Potentially harmful if swallowed.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aminopyrimidines can oxidize over time.[1]
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Solubility: Soluble in DMSO, Methanol, DCM, and Ethanol. Sparingly soluble in water.[1]
References
-
BenchChem. Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. (2025).[2][3][5][6]
-
Kalogirou, A. S. Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine.[1][2] Molbank 2017 , 2017(1), M923.[2]
-
PubChem. Compound Summary: N,N-Dimethylpyrimidin-4-amine (Analogous Structure).[1] National Library of Medicine.
-
Organic Syntheses. 4-Amino-2,6-dimethylpyrimidine. Org. Synth. 1955 , 35, 3.
-
Sigma-Aldrich. 4-(Dimethylamino)pyridine ReagentPlus.[1] Product Specification.
Sources
- 1. 1706439-09-9|2-Ethoxy-4,6-dimethylpyrimidin-5-amine|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 4-(Dimethylamino)pyridine | C7H10N2 | CID 14284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N,N-Dimethylpyrimidin-4-amine | C6H9N3 | CID 579196 - PubChem [pubchem.ncbi.nlm.nih.gov]
